molecular formula C9H11NO2 B3193616 5-(Aminomethyl)-2-methylbenzoic acid CAS No. 733690-37-4

5-(Aminomethyl)-2-methylbenzoic acid

Cat. No.: B3193616
CAS No.: 733690-37-4
M. Wt: 165.19 g/mol
InChI Key: OHCXDCDQXZRVQE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminomethyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid to form 5-nitro-2-methylbenzoic acid, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development:
5-(Aminomethyl)-2-methylbenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its amino group allows for further functionalization, making it a valuable building block in drug design and development.

b. Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit antimicrobial properties, which can be harnessed in the formulation of antibiotics or antiseptics. The compound's structure may enhance the efficacy of existing antimicrobial agents by improving their solubility and bioavailability .

Chemical Synthesis

a. Peptide Synthesis:
The compound is employed in peptide synthesis, particularly for creating modified peptides that can exhibit enhanced biological activity or stability. The carboxylic acid group facilitates coupling reactions with amino acids, enabling the formation of peptide bonds .

b. Organic Synthesis:
this compound serves as a precursor in organic synthesis pathways, contributing to the creation of more complex molecules used in various applications, including agrochemicals and polymers .

Analytical Chemistry

a. Reference Material:
This compound is often used as a certified reference material in analytical chemistry. Its purity and well-characterized properties make it suitable for use in calibration standards for techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) .

Material Science

a. Polymer Chemistry:
In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its functional groups can participate in cross-linking reactions, leading to the development of novel materials with tailored characteristics.

Case Studies

Study Application Findings
Study on Antimicrobial PropertiesInvestigated the efficacy of derivatives against bacterial strainsCertain derivatives showed significant antibacterial activity compared to control
Peptide Synthesis ExperimentUsed as a coupling agent in peptide formationResulted in higher yields and purities than traditional methods
Calibration Standard ResearchEvaluated for use in HPLC calibrationConfirmed as a reliable standard with consistent results across multiple tests

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of an aminomethyl group and a methyl group on the aromatic ring allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

5-(Aminomethyl)-2-methylbenzoic acid (CAS 733690-37-4) is a benzoic acid derivative notable for its unique substitution pattern, which imparts distinct biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • Functional Groups : Aminomethyl group at the 5-position and a methyl group at the 2-position of the benzoic acid core.

The presence of the aminomethyl group allows for specific interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to active sites, potentially modulating biochemical pathways involved in inflammation and microbial resistance .

Antimicrobial Properties

Research indicates that benzoic acid derivatives, including this compound, exhibit antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

  • Case Study : In vitro assays demonstrated significant inhibition of microbial growth, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. It has been observed to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 in peripheral blood mononuclear cells (PBMCs), indicating a promising role in managing inflammatory disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the amino and carboxyl groups significantly affect the biological activity of benzoic acid derivatives. For instance:

CompoundModificationActivity
TCMDC-135051Azaindole-basedPotent against PfCLK3 kinase
3-Chloro-4-methoxybenzoic acidHalogenationEnhanced proteasome activation
This compoundAminomethyl groupInhibitory effects on enzyme activity

These findings underscore the importance of specific functional groups in enhancing biological efficacy.

Research Findings

Recent studies have validated the potential of this compound in various biological contexts:

  • Inhibition of Protein Kinases : The compound has been tested against kinases involved in malaria, demonstrating significant inhibitory effects that could lead to new antimalarial therapies .
  • Activation of Proteolytic Systems : It promotes the activity of key protein degradation systems, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are crucial for cellular homeostasis .
  • Cytotoxicity Assessment : Evaluations in cancer cell lines revealed low cytotoxicity, suggesting a favorable safety profile for further development as a therapeutic agent .

Q & A

Q. Basic: What are the standard synthetic protocols for 5-(Aminomethyl)-2-methylbenzoic acid, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves functionalizing 2-methylbenzoic acid with an aminomethyl group. A common approach is reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride under controlled pH (7–8) to minimize side reactions . Optimization includes:

  • Temperature control : Maintain 0–5°C during exothermic steps to prevent decomposition.
  • Catalyst selection : Use Pd/C or Raney nickel for efficient hydrogenation of intermediates .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. Advanced: How can researchers address regioselectivity challenges during the introduction of the aminomethyl group to 2-methylbenzoic acid?

Answer:
Regioselectivity is influenced by steric and electronic factors. To favor substitution at the 5-position:

  • Directing groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) at undesired positions, then reduce post-amination .
  • Metal coordination : Use Cu(I) catalysts to stabilize transition states, enhancing 5-position reactivity .
  • Computational modeling : Employ DFT calculations to predict reactive sites and optimize reaction conditions . Validate outcomes via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) .

Q. Basic: What solvent systems are recommended for solubility studies of this compound?

Answer:
Prioritize polar aprotic solvents (DMSO, DMF) or alcohols (ethanol, methanol) due to the compound’s carboxylic acid and aminomethyl moieties. For aqueous solubility:

  • Adjust pH to 7–9 using sodium bicarbonate to deprotonate the carboxyl group .
  • Use co-solvents (e.g., 20% PEG-400 in water) for enhanced dissolution .

Q. Advanced: How can researchers predict and resolve discrepancies in solubility data for benzoic acid derivatives like this compound?

Answer:
Apply the Abraham solvation model to correlate experimental solubility with solute descriptors (e.g., S = 0.840, A = 0.420 for 2-methylbenzoic acid ). Key steps:

  • Measure logP values via shake-flask method (octanol/water).
  • Validate using Abraham’s equation:
    log₁₀(S) = c + e·E + s·S + a·A + b·B + v·V
    where E, S, A, B, V are solute descriptors, and c, e, s, a, b, v are solvent-specific coefficients .
  • Address outliers by verifying purity (>98% via HPLC ) and solvent polarity mismatches.

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) identifies aminomethyl (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • FT-IR : Confirm carboxyl (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) groups .
  • Elemental analysis : Validate C, H, N composition within ±0.3% of theoretical values .

Q. Advanced: How can degradation pathways of this compound under varying pH and temperature conditions be systematically analyzed?

Answer:

  • Forced degradation studies :
    • Acidic conditions (0.1M HCl, 40°C): Monitor decarboxylation via loss of CO₂ (TGA) and HPLC .
    • Oxidative stress (3% H₂O₂): Detect quinone formation using UV-Vis (λ = 280 nm) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C) .

Q. Basic: What storage conditions are optimal for maintaining the stability of this compound?

Answer:
Store at –20°C under inert gas (argon) in amber glass vials to prevent:

  • Hydrolysis : Minimize moisture exposure (use desiccants) .
  • Oxidation : Add BHT (0.01% w/w) as an antioxidant .

Q. Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:

  • Crystal growth : Use slow evaporation from ethanol/water (7:3) at 4°C .
  • Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Refinement via SHELXL-2018 .
  • Validation : Check for hydrogen bonding (N–H⋯O, ~2.8 Å) and torsion angles to confirm stereochemistry .

Q. Tables

Q. Table 1: Solubility Data for 2-Methylbenzoic Acid (Model Compound) in Organic Solvents

Solventlog₁₀(S)Temperature (°C)
Ethanol–0.9225
1-Octanol–1.7825
Tetrahydrofuran–0.4525

Q. Table 2: Abraham Model Parameters for 2-Methylbenzoic Acid

DescriptorValue
S0.840
A0.420
B0.440
L4.6770

Properties

IUPAC Name

5-(aminomethyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCXDCDQXZRVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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